molecular formula C7H15NO3S B6615779 (Butylsulfinyl)-D-alanine CAS No. 20702-80-1

(Butylsulfinyl)-D-alanine

Cat. No. B6615779
CAS RN: 20702-80-1
M. Wt: 193.27 g/mol
InChI Key: CBFHOPPJBYHALQ-RLWMBFFFSA-N
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Description

(Butylsulfinyl)-D-alanine, also known as BSA, is an important organic compound used in a variety of scientific and medical research applications. It is a sulfur-containing amino acid with a unique structure that allows it to interact with other molecules. BSA has been studied extensively and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (Butylsulfinyl)-D-alanine is complex and not completely understood. It is known that (Butylsulfinyl)-D-alanine interacts with other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, (Butylsulfinyl)-D-alanine has been shown to interact with proteins, enzymes, and other organic molecules. These interactions allow (Butylsulfinyl)-D-alanine to act as a protein-binding agent, an enzyme-inhibitor, and a ligand for other molecules.
Biochemical and Physiological Effects
(Butylsulfinyl)-D-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to bind to proteins, and to act as a ligand for other molecules. Additionally, (Butylsulfinyl)-D-alanine has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

(Butylsulfinyl)-D-alanine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, (Butylsulfinyl)-D-alanine has a wide range of applications and can be used to study a variety of biochemical and physiological processes. However, there are some limitations to the use of (Butylsulfinyl)-D-alanine in lab experiments. (Butylsulfinyl)-D-alanine is not very stable and can degrade over time. Additionally, (Butylsulfinyl)-D-alanine can interact with other molecules, which can affect the accuracy of the results.

Future Directions

The potential future directions for (Butylsulfinyl)-D-alanine research are vast. (Butylsulfinyl)-D-alanine could be used to develop new drugs and therapies, to study the structure and function of proteins, and to develop new nanomaterials. Additionally, (Butylsulfinyl)-D-alanine could be used to study the effects of drugs on the body, to develop new enzymes, and to study the effects of environmental pollutants. Finally, (Butylsulfinyl)-D-alanine could be used to study the effects of aging and to develop new methods of diagnosis and treatment.

Scientific Research Applications

(Butylsulfinyl)-D-alanine has a wide range of scientific and medical research applications. It is used as a model for studying the structure and function of proteins, as a tool for studying enzyme kinetics, and as a model for studying the biological effects of drugs. Additionally, (Butylsulfinyl)-D-alanine has been used in biochemistry, biotechnology, and nanotechnology research.

properties

IUPAC Name

(2R)-2-amino-3-butylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-2-3-4-12(11)5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFHOPPJBYHALQ-RLWMBFFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butylsulfinyl)-D-alanine

CAS RN

20702-80-1
Record name L-Cysteine, S-butyl-, S-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20702-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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